9-(3-Azidopropyl)adenine
Description
9-(3-Azidopropyl)adenine is a modified adenine derivative characterized by a 3-azidopropyl linker at the N9 position of the adenine base. This compound is synthesized through alkylation of adenine with 1-bromo-3-chloropropane, followed by azidation using sodium azide to introduce the azide functional group . The azide group enables participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation and drug design. Catalytic hydrogenation of the azide yields 9-(3-aminopropyl)adenine, a precursor for further functionalization (e.g., peptidyl α-ketoamide inhibitors targeting calpain proteases) .
Key structural features:
- Adenine core: Retains hydrogen-bonding and base-pairing capabilities.
- Azidopropyl linker: Enhances solubility and enables bioorthogonal reactions.
- Synthetic flexibility: The azide-to-amine conversion allows tailored modifications for therapeutic or diagnostic applications.
Properties
CAS No. |
675608-70-5 |
|---|---|
Molecular Formula |
C8H10N8 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
9-(3-azidopropyl)purin-6-amine |
InChI |
InChI=1S/C8H10N8/c9-7-6-8(12-4-11-7)16(5-13-6)3-1-2-14-15-10/h4-5H,1-3H2,(H2,9,11,12) |
InChI Key |
HESOTCOVZPPGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN=[N+]=[N-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues of 9-(3-Azidopropyl)adenine
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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